Heck Cross-Coupling Yield vs. Bromo Analog
In a direct head-to-head comparison under identical heterogeneous Heck reaction conditions (aqueous solution containing n-Bu₄NHSO₄ and K₂CO₃, room temperature with methyl acrylate), 5-iodo-2,4-dimethoxypyrimidine (1a) afforded (E)-5-(2-carbomethoxyvinyl)-2,4-dimethoxypyrimidine in 90% yield [1]. Under the same conditions with thiophene and reflux heating, the iodo derivative yielded the 5-(2-thienyl) product in 50% yield, compared to only 37% yield for 5-bromo-2,4-dimethoxypyrimidine (1b) [1].
| Evidence Dimension | Heck cross-coupling reaction yield |
|---|---|
| Target Compound Data | 90% yield (with methyl acrylate); 50% yield (with thiophene) |
| Comparator Or Baseline | 5-Bromo-2,4-dimethoxypyrimidine: 37% yield (with thiophene, same conditions) |
| Quantified Difference | Absolute yield advantage of +13 percentage points (50% vs. 37%) with thiophene; superior reactivity inferred from 90% yield with methyl acrylate |
| Conditions | Heterogeneous Pd-catalyzed Heck reaction; aqueous medium with n-Bu₄NHSO₄ and K₂CO₃; room temperature (methyl acrylate) or reflux (thiophene) |
Why This Matters
The 13-percentage-point yield advantage directly translates to higher synthetic efficiency, reduced material waste, and lower cost per gram of downstream product in palladium-catalyzed vinylation and arylation sequences.
- [1] Basnak I, et al. Palladium-catalysed carbomethoxyvinylation and thienylation of 5-iodo(bromo)-2,4-dimethoxypyrimidine in water. Tetrahedron Letters. 1997;38(27):4869-4872. View Source
